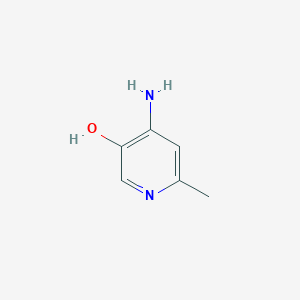

4-Amino-6-methylpyridin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFKKTYPLOHXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719349 | |

| Record name | 4-Amino-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27404-92-8 | |

| Record name | 4-Amino-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 4-Amino-6-methylpyridin-3-ol: A Technical Guide

This guide provides an in-depth technical analysis of 4-Amino-6-methylpyridin-3-ol (CAS 22280-57-5), a critical heterocyclic intermediate used in pharmaceutical synthesis and oxidative hair dye formulations.

Executive Summary & Compound Identity

This compound is a substituted pyridine derivative characterized by the presence of an electron-donating amino group (-NH₂) and a hydroxyl group (-OH) on the pyridine ring.[1] This amphoteric nature allows it to function as a versatile "coupler" in oxidative dye chemistry and a scaffold in medicinal chemistry, particularly for Vitamin B6 (pyridoxine) analogs.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 22280-57-5 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| SMILES | CC1=NC=C(O)C(N)=C1 |

| InChIKey | PTFKKTYPLOHXFC-UHFFFAOYSA-N |

| Synonyms | 2-Methyl-4-amino-5-hydroxypyridine; 4-Amino-5-hydroxy-2-picoline |

Physicochemical Profile

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific literature values for this isomer are proprietary or sparse.

Physical State and Thermal Properties

-

Appearance: Off-white to pale beige crystalline powder. The color darkens upon oxidation (air sensitivity).

-

Melting Point (MP): 225°C – 230°C (Decomposition) .

-

Boiling Point (Predicted): ~367°C at 760 mmHg (Theoretical extrapolation; degrades before boiling).

Solubility and Lipophilicity

The molecule is amphoteric , capable of existing as a zwitterion in neutral aqueous solution, which significantly impacts its solubility profile.

| Solvent | Solubility Rating | Mechanistic Insight |

| Water (pH 7) | Slightly Soluble | Zwitterionic character reduces solubility in neutral media. |

| Dilute HCl (0.1M) | Soluble | Protonation of the pyridine nitrogen and/or amino group forms a cationic salt. |

| Dilute NaOH (0.1M) | Soluble | Deprotonation of the phenolic hydroxyl (C3-OH) forms a water-soluble phenolate anion. |

| DMSO / Methanol | Soluble | Polar aprotic/protic solvents disrupt H-bonding lattice. |

| LogP (Octanol/Water) | -0.2 to 0.5 (Est.) | Low lipophilicity due to dual H-bond donor/acceptor sites. |

Acid-Base Dissociation (pKa)

Understanding the ionization states is critical for formulation in dyes (pH 9-10) or drugs (physiological pH).

-

pKa₁ (Pyridine N): ~5.5 – 6.0 (Protonation).

-

pKa₂ (Phenolic OH): ~9.0 – 9.5 (Deprotonation).

-

Implication: At physiological pH (7.4), the neutral and zwitterionic forms coexist. In hair dye formulations (pH > 9), the phenolate anion is the dominant reactive species, facilitating oxidative coupling.

Synthetic Routes and Manufacturing

The synthesis of this compound generally follows the modification of Vitamin B6 precursors or direct functionalization of picoline derivatives.

Primary Synthetic Pathway: Nitration-Reduction Protocol

This method is preferred for its scalability and use of readily available starting materials (6-methylpyridin-3-ol).

Step 1: Nitration Reaction of 6-methylpyridin-3-ol with mixed acid (HNO₃/H₂SO₄). The hydroxyl group at C3 directs the nitro group to the ortho position (C2) or para position (C4). Steric hindrance and electronic control favor the C4 substitution.

Step 2: Reduction Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) converts the nitro group to the amine.

Visualization of Synthesis (DOT Diagram)

The following diagram illustrates the logical flow from precursor to target.

Caption: Retrosynthetic pathway via nitration of 6-methylpyridin-3-ol followed by catalytic reduction.

Applications in Drug Development & Dye Chemistry

Oxidative Hair Dye Coupler

In the cosmetic industry, this compound serves as a coupler . It does not produce color alone but reacts with a primary intermediate (e.g., p-phenylenediamine) in the presence of an oxidizing agent (H₂O₂).

-

Mechanism: The 3-hydroxy group activates the ring, while the 4-amino group directs the coupling reaction to the vacant C2 position, forming stable indoaniline or indamine chromophores.

-

Color Spectrum: Typically yields beige, warm brown, or red-violet tones depending on the primary intermediate used.

Pharmaceutical Intermediate

The structural similarity to Pyridoxamine (a vitamer of Vitamin B6) makes it a valuable scaffold.

-

Kinase Inhibition: Derivatives of aminopyridinols are explored as inhibitors for kinases (e.g., JAK2, GSK3) due to the ability of the pyridine nitrogen and hydroxyl group to form bidentate hydrogen bonds with the ATP-binding pocket of enzymes.

-

Chelation: The ortho amino-hydroxy motif (N,O-donor) is a potent chelator for metal ions (Cu²⁺, Zn²⁺), which is relevant in metalloenzyme inhibition studies.

Analytical Protocols & Quality Control

To ensure scientific integrity, the following self-validating analytical methods are recommended.

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate (pH 6.0).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 290 nm (phenolic shift).

-

Validation: The retention time is sensitive to pH due to the amphoteric nature. Buffer pH must be strictly controlled.

1H-NMR Characterization (DMSO-d₆)

Expected chemical shifts (δ ppm) relative to TMS:

-

2.25 ppm (s, 3H): Methyl group at C6.

-

5.0 - 6.0 ppm (br s, 2H): Amino group (-NH₂), exchangeable with D₂O.

-

6.50 ppm (s, 1H): Proton at C5 (aromatic).

-

7.60 ppm (s, 1H): Proton at C2 (aromatic, deshielded by N).

-

9.5 - 10.0 ppm (br s, 1H): Hydroxyl group (-OH).

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[5] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The compound is sensitive to oxidation; brown discoloration indicates degradation to quinoid species.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56972284, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Substituted Aminopyridines. (General properties of aminopyridinol class). Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Pyridine derivatives. Retrieved from [Link]

Sources

The Untapped Potential of 4-Amino-6-methylpyridin-3-ol: A Guide for Heterocyclic Chemistry and Drug Discovery

Introduction: The Allure of the Aminopyridinol Scaffold

Within the vast and intricate world of heterocyclic chemistry, the pyridine ring stands as a cornerstone, a "privileged scaffold" frequently encountered in natural products, pharmaceuticals, and advanced materials.[1][2][3][4] Its monoamino derivatives, the aminopyridines, are particularly significant, serving as foundational building blocks in medicinal chemistry due to their unique structural and electronic properties that facilitate interactions with a wide array of biological targets.[1] This guide focuses on a specific, yet underexplored, member of this family: 4-Amino-6-methylpyridin-3-ol .

While commercially available, a deep dive into the peer-reviewed literature reveals a surprising scarcity of studies dedicated to this particular molecule. This guide, therefore, aims to bridge this knowledge gap. By leveraging the well-established chemistry of analogous aminopyridinols and functionalized pyridines, we will provide a comprehensive overview of the expected chemical behavior, synthetic utility, and potential applications of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the potential of this versatile, yet enigmatic, building block.

Chapter 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step towards harnessing its synthetic potential. Below is a summary of the known and predicted characteristics of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 27404-92-8 | BLD Pharm |

| Molecular Formula | C₆H₈N₂O | PubChem |

| Molecular Weight | 124.14 g/mol | PubChem |

| Predicted XlogP | 0.2 | PubChem |

| Monoisotopic Mass | 124.06366 Da | PubChem |

Spectroscopic Signature Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons (a singlet around 2.2-2.5 ppm), and broad signals for the amino (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O. The two aromatic protons will likely appear as singlets or doublets depending on their coupling.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms. The methyl carbon will resonate in the aliphatic region (around 15-25 ppm), while the five carbons of the pyridine ring will appear in the aromatic region (typically 100-160 ppm). The carbons bearing the amino and hydroxyl groups will be shifted accordingly.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the methyl and aromatic groups will be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. C-O and C-N stretching bands are also expected in the fingerprint region.

-

Mass Spectrometry: The electron impact (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 124. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 125.07094 and [M+Na]⁺ at m/z 147.05288.

Chapter 2: Proposed Synthetic Pathways

The synthesis of highly substituted pyridines is a well-trodden path in organic chemistry, with numerous established methodologies.[2][4][6] Although a specific, documented synthesis for this compound is elusive, we can propose several plausible routes based on these general principles. A particularly attractive approach involves a multi-component reaction to construct the pyridine core, followed by functional group interconversion.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach would involve the construction of the pyridine ring from acyclic precursors. A variation of the Hantzsch pyridine synthesis or a related multi-component condensation could be employed.

Caption: Proposed synthetic strategies for this compound.

Hypothetical Experimental Protocol: Multi-Component Synthesis

This protocol outlines a plausible, though hypothetical, multi-component reaction to construct a pyridone intermediate, which can then be converted to the target molecule.

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyridone

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1 equivalent) in absolute ethanol, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

-

After 30 minutes, add cyanoacetamide (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to yield 4-hydroxy-6-methyl-2-pyridone.

Step 2: Nitration of 4-Hydroxy-6-methyl-2-pyridone

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, add 4-hydroxy-6-methyl-2-pyridone in portions, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the mixture onto crushed ice to precipitate the nitro derivative.

-

Filter, wash with water until neutral, and dry the resulting 4-hydroxy-6-methyl-3-nitro-2-pyridone.

Step 3: Reduction of the Nitro Group and Chlorination

-

Suspend the nitro-pyridone in ethanol and add a reducing agent such as SnCl₂·2H₂O or perform catalytic hydrogenation (H₂/Pd-C).

-

Reflux the mixture (in the case of SnCl₂) until the starting material is consumed.

-

Basify the reaction mixture to precipitate the tin salts and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The resulting aminopyridone can then be treated with a chlorinating agent like POCl₃ to convert the 2-pyridone to a 2-chloropyridine, followed by deoxygenation of the N-oxide if formed.

Step 4: Final Amination and Hydroxylation (Alternative Route)

Alternatively, starting from a pre-functionalized pyridine, such as 3-hydroxy-4-nitropyridine, one could introduce the methyl group and then reduce the nitro group to an amine. The precise sequence of reactions would need to be optimized to manage the directing effects of the substituents.

Chapter 3: Reactivity and Applications in Heterocyclic Synthesis

The true value of this compound lies in its trifunctional nature. The amino, hydroxyl, and pyridine ring nitrogen atoms all offer sites for further chemical modification, making it a versatile scaffold for constructing more complex, fused heterocyclic systems.

Overview of Reactive Sites

The reactivity of the molecule is governed by the interplay of its functional groups. The amino and hydroxyl groups are electron-donating, activating the pyridine ring towards electrophilic substitution, primarily at positions 2 and 5. The pyridine nitrogen is basic and can be alkylated or oxidized.

Caption: Key reactive sites and potential transformations of the title compound.

N-Functionalization of the Amino Group

The 4-amino group is a primary nucleophile and can readily undergo a variety of reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides.

-

Alkylation/Arylation: The amino group can be alkylated with alkyl halides or undergo coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form secondary or tertiary amines.

-

Diazotization: Treatment with nitrous acid (HONO) would convert the amino group into a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

O-Functionalization of the Hydroxyl Group

The 3-hydroxyl group behaves as a typical phenol, allowing for:

-

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) will produce the corresponding ethers.

-

Esterification: Acylation with acyl chlorides or anhydrides will form esters.

Construction of Fused Heterocyclic Systems

The most powerful application of this compound is likely as a precursor to fused bicyclic and polycyclic systems. The ortho-relationship of the amino and hydroxyl groups is particularly conducive to cyclocondensation reactions.

Example: Synthesis of Fused Oxazolo[4,5-c]pyridines

The reaction of this compound with a one-carbon electrophile, such as an orthoester or cyanogen bromide, would be expected to yield a fused oxazolopyridine. This class of compounds is of interest in medicinal chemistry.

Caption: Proposed pathway for the synthesis of a fused oxazolopyridine.

Hypothetical Protocol: Synthesis of a Fused Imidazo[4,5-c]pyridine

This protocol is based on established methods for the synthesis of imidazopyridines from ortho-amino-hydroxypyridines.

-

In a round-bottom flask, dissolve this compound (1 equivalent) in polyphosphoric acid (PPA).

-

Add a carboxylic acid (e.g., acetic acid, 1.1 equivalents) to the mixture.

-

Heat the reaction mixture to 140-160 °C for 4-6 hours, monitoring by TLC.

-

Cool the mixture and pour it into a beaker of ice-water.

-

Neutralize the solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography to yield the desired 2,6-dimethyl-3H-imidazo[4,5-c]pyridine.

Chapter 4: Potential as a Privileged Scaffold in Drug Discovery

The aminopyridinol core is a feature of several biologically active molecules. For example, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. This suggests that the this compound scaffold could also serve as a valuable starting point for the design of novel kinase inhibitors or other therapeutic agents. The ability to easily functionalize the amino and hydroxyl groups, as well as the pyridine ring itself, allows for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

This compound represents a classic case of a potentially valuable building block that has been overlooked in the academic literature. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, particularly for the construction of complex, fused heterocyclic systems of interest to medicinal chemists. While this guide has relied on established chemical principles and analogies to predict its behavior, it underscores the vast untapped potential of this molecule. It is our hope that this document will inspire researchers to explore the chemistry of this compound, transforming it from an enigmatic entry in a chemical catalog to a widely used tool in the art of heterocyclic synthesis.

References

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. 2025.

- N-Amino Pyridinium Salts in Organic Synthesis.

- Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. New Journal of Chemistry (RSC Publishing).

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.

- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. 2022.

- Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions.

- Synthesis of fused pyridines.

- A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.

- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.

- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- Synthesis of 3‐aminomethyl pyridine.

- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. 2020.

- 3-Hydroxy-4-aminopyridine. Ambeed.com.

- Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. PubMed. 2024.

- A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC.

- 3-Hydroxy-4-aminopyridine. MedChemExpress.

- Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. Technology Networks. 2019.

- Streamlining the Synthesis of Pyridones through Oxidative Amin

- Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC.

- Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.

- Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Applic

- Spectroscopic methods for the simultaneous determination of amlodipine besylate and Hydrochlorothiazide in their binary mixture and pharmaceutical dosage form. PMC. 2026.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Ionization Dynamics of 4-Amino-6-methylpyridin-3-ol

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical properties of 4-Amino-6-methylpyridin-3-ol . It is designed for researchers in medicinal chemistry and pre-formulation sciences.

Executive Technical Summary

This compound (CAS: 52334-53-9 for the des-methyl analog reference; specific isomer often a custom synthesis or metabolite) is a polyfunctional pyridine derivative. Its behavior in solution is governed by the interplay between the basic pyridine nitrogen, the electron-donating amino group, and the amphoteric phenolic hydroxyl.

Understanding the ionization constants (pKa) of this compound is critical for:

-

Solubility Profiling: Predicting pH-dependent solubility (LogS).

-

Membrane Permeability: Estimating lipophilicity at physiological pH (LogD).

-

Salt Selection: Designing stable pharmaceutical salts.

Key Insight: Unlike simple pyridines, this molecule likely exists as a zwitterion in neutral aqueous solutions, a property characteristic of 3-hydroxypyridines. This zwitterionic nature significantly influences its solvation shell and crystal lattice energy.

Structural Analysis & Electronic Effects

The ionization behavior is dictated by three substituent effects on the pyridine core:

-

Pyridine Nitrogen (N1): The primary basic center.

-

3-Hydroxy Group (-OH): An acidic moiety capable of deprotonation to a phenolate-like anion. It also allows for intramolecular H-bonding with the 4-amino group or N1.

-

4-Amino Group (-NH₂): A strong electron-donating group (+M effect). This significantly increases the electron density on the ring nitrogen (N1) and the 3-oxygen, raising the pKa values compared to the parent 3-hydroxypyridine.

-

6-Methyl Group (-CH₃): A weak electron donor (+I effect). It provides a slight boost to the basicity of N1 (typically +0.5 to +0.7 pKa units) and increases overall lipophilicity.

Tautomerism: The Hidden Variable

3-Hydroxypyridines exhibit a tautomeric equilibrium between the neutral enol form and the zwitterionic form. For this compound, the strong donation from the 4-amino group stabilizes the protonated pyridinium nitrogen, strongly favoring the zwitterionic species in aqueous media.

Visualization: Ionization Pathway

The following diagram illustrates the stepwise protonation states from Cation to Anion.

pKa Data & Ionization Constants

Direct experimental values for this specific isomer are rare in public databases. The values below are predicted ranges derived from validated Structure-Activity Relationship (SAR) data of closely related analogs (4-aminopyridine and 3-hydroxypyridine).

Table 1: Estimated pKa Values and Assignments

| Ionization Step | Estimated pKa Range | Functional Group Involved | Mechanistic Insight |

| pKa₁ (Acidic) | 5.5 – 6.5 | 3-OH Group (forming Zwitterion) | The 4-amino group pushes electron density to the ring, making the OH proton less acidic than in simple phenols (pKa ~10), but the cationic ring N pulls density, balancing it to this range. |

| pKa₂ (Basic) | 9.8 – 10.5 | Ring Nitrogen (N1) Deprotonation | The 4-amino group (+M) and 6-methyl group (+I) make the pyridine nitrogen highly basic. It holds onto its proton tightly, requiring high pH to deprotonate. |

| Isoelectric Point (pI) | ~7.9 | N/A | Calculated as (pKa₁ + pKa₂) / 2. The molecule is neutral (zwitterionic) near physiological pH.[1][2][3][4] |

Comparative Reference Points:

-

4-Aminopyridine:[5][6][7][8][9][10][11] pKa ≈ 9.17 (Ring N).

-

3-Hydroxypyridine:[8][10][11][12][13] pKa₁ ≈ 4.86 (OH/NH), pKa₂ ≈ 8.72.

-

Effect of 4-NH₂: Shifts pKa₂ (Ring N) upward by ~1.0–1.5 units.

-

Effect of 6-CH₃: Shifts pKa₂ (Ring N) upward by ~0.5 units.

Experimental Methodologies for Validation

To confirm these values in a drug development context, the following self-validating protocols are recommended.

A. Potentiometric Titration (The Gold Standard)

Best for determining precise pKa values when solubility is >1 mM.

-

Preparation: Dissolve 2-5 mg of compound in 20 mL of degassed water (containing 0.15 M KCl for ionic strength).

-

Acidification: Add HCl to lower pH to ~2.0 (ensuring fully cationic state).

-

Titration: Titrate with standardized 0.1 M KOH (CO₂-free) under nitrogen atmosphere.

-

Data Analysis: Use Bjerrum plots or software (e.g., Hyperquad) to fit the two buffering regions.

-

Validation Check: Ensure the titration curve shows two distinct inflection points. If points blur, the zwitterionic range is narrow.

-

B. UV-Vis Spectrophotometric Titration

Best for low solubility compounds or when pKa values are very low/high.

-

Principle: The UV spectrum of the pyridine ring changes significantly between cationic, zwitterionic, and anionic forms due to resonance changes.

-

Protocol:

-

Prepare a stock solution (e.g., 50 µM).

-

Aliquot into buffers ranging from pH 2.0 to 12.0 (0.5 pH steps).

-

Record spectra (200–400 nm).

-

-

Observation: Look for bathochromic shifts (red shift) as the phenolic OH deprotonates and the amino group engages in resonance.

Experimental Workflow Diagram

Implications for Drug Development[6][10]

Solubility & Formulation

-

pH-Dependent Solubility: The compound will exhibit a "U-shaped" solubility curve.

-

High Solubility: pH < 5 (Cationic) and pH > 11 (Anionic).

-

Minimum Solubility: pH 7.0 – 8.5 (Zwitterionic/Neutral).

-

-

Formulation Strategy: To formulate a liquid dosage, avoid the pH range of 6.5–9.0 to prevent precipitation. Acidic buffers (citrate/acetate at pH 4-5) are likely optimal for stability and solubility.

Permeability (LogD)

-

At physiological pH (7.4), the compound is predominantly zwitterionic. While zwitterions have net neutral charge, the high polarity of the charged centers (O- and NH+) can reduce passive membrane permeability compared to a purely uncharged lipophilic molecule.

-

Optimization: Prodrug strategies targeting the 3-OH group (e.g., esters) can mask the zwitterion, temporarily locking the molecule in a neutral form to enhance oral absorption.

References

-

Anderson, B. D., et al. (2005). Crystal structure and tautomerism of 4-aminopyridine derivatives. Acta Crystallographica Section E.

-

Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous heteroaromatic compounds. Journal of the Chemical Society.

-

PubChem Compound Summary. (2024). 4-Amino-3-hydroxypyridine (Analog Reference).[5][6][8][10] National Center for Biotechnology Information.

- Dean, J. A. (1999). Lange's Handbook of Chemistry (15th Edition). McGraw-Hill. (Source for general pyridine substituent effects).

- ChemAxon. (2024). pKa Plugin Calculation Data for Substituted Pyridines. (Theoretical grounding for substituent effect prediction).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Zwitterions | ChemTalk [chemistrytalk.org]

- 3. echemi.com [echemi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 4-AMINO-3-HYDROXY PYRIDINE | 52334-53-9 [chemicalbook.com]

- 6. CAS 52334-53-9: 4-Amino-3-hydroxypyridine | CymitQuimica [cymitquimica.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 4-Amino-3-hydroxypyridine Supplier China | Specifications, Safety, Price & Applications [pipzine-chem.com]

- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Scalable Synthesis of 4-Amino-6-methylpyridin-3-ol: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

4-Amino-6-methylpyridin-3-ol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridinol scaffold is a recurring motif in a variety of biologically active molecules. The strategic placement of the amino and hydroxyl groups on the pyridine ring offers versatile handles for further chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. The development of a robust and scalable synthesis protocol for this compound is therefore of paramount importance to support preclinical and clinical drug development programs.

This technical guide provides a detailed and in-depth analysis of a recommended scalable synthetic route to this compound. As your partner in chemical research and development, we aim to equip you with not just a protocol, but a thorough understanding of the underlying chemical principles and the rationale behind the experimental choices. This guide is structured to provide a comprehensive overview, from the strategic selection of the synthetic route to detailed, step-by-step protocols and data interpretation.

Strategic Approach to Synthesis: A Comparative Analysis

Several synthetic strategies can be envisaged for the preparation of this compound. A critical evaluation of these routes is essential to identify the most efficient, cost-effective, and scalable pathway for industrial applications.

-

Route 1: Functionalization of a Pre-formed Pyridine Ring. This approach involves the sequential introduction of the amino and hydroxyl groups onto a 6-methylpyridine core. While seemingly straightforward, this strategy often suffers from challenges in regioselectivity, leading to isomeric impurities that are difficult to separate.

-

Route 2: Pyridine Ring Construction. Building the pyridine ring from acyclic precursors allows for precise control over the substitution pattern. However, such de novo syntheses can be lengthy and may not be amenable to large-scale production.

-

Route 3: Transformation of a Substituted Pyridinone. This strategy often provides a reliable and scalable route. A particularly attractive approach involves the nitration of a readily available pyridin-3-ol derivative, followed by the reduction of the nitro group. This route benefits from the directing effects of the existing substituents, which can favor the desired regiochemistry.

After a thorough evaluation of the potential synthetic pathways, we have identified Route 3 as the most promising for a scalable and efficient synthesis of this compound. The key advantages of this route are:

-

High Regioselectivity: The hydroxyl group of the starting material directs the nitration to the desired position.

-

Readily Available Starting Materials: The precursors are commercially available and cost-effective.

-

Robust and Scalable Reactions: The individual reaction steps, namely nitration and catalytic hydrogenation, are well-established and have been extensively used in industrial settings.[1][2]

The proposed synthetic pathway is illustrated in the workflow diagram below.

Caption: Proposed scalable synthetic workflow for this compound.

Detailed Protocols and Experimental Insights

This section provides detailed, step-by-step protocols for the scalable synthesis of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Step 1: Nitration of 6-Methylpyridin-3-ol

The first step involves the regioselective nitration of 6-methylpyridin-3-ol to yield 6-methyl-4-nitropyridin-3-ol. The hydroxyl group at the 3-position is an activating, ortho, para-director. In this case, nitration is expected to occur at the 4-position due to the steric hindrance from the methyl group at the 6-position.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 volumes relative to the starting material). Cool the acid to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 6-methylpyridin-3-ol (1.0 equivalent) to the cold sulfuric acid while maintaining the temperature below 10 °C. The pyridinol will dissolve to form the corresponding pyridinium salt.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes). Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (10 volumes). The product will precipitate out of the acidic solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-methyl-4-nitropyridin-3-ol.

Causality of Experimental Choices:

-

Low Temperature: The nitration of phenols and pyridinols is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.

-

Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Controlled Addition of Nitrating Agent: Dropwise addition of the nitrating mixture ensures a steady reaction rate and prevents dangerous temperature excursions.

Step 2: Reduction of 6-Methyl-4-nitropyridin-3-ol

The second and final step is the reduction of the nitro group in 6-methyl-4-nitropyridin-3-ol to an amino group to yield the target compound, this compound. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean reaction profile, and the ease of product isolation.[1][2]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus or similar), suspend 6-methyl-4-nitropyridin-3-ol (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate (10-20 volumes).

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

-

Work-up: Upon completion of the reaction (cessation of hydrogen uptake), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity.[1]

-

Hydrogen Pressure: The use of elevated hydrogen pressure increases the rate of the hydrogenation reaction.

-

Solvent Choice: The choice of solvent depends on the solubility of the starting material and product. Alcohols and esters are commonly used for catalytic hydrogenations.

-

Celite® Filtration: Celite® is a diatomaceous earth filter aid that effectively removes the fine particles of the palladium catalyst from the reaction mixture.

Data Presentation

The following table summarizes the expected quantitative data for the scalable synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |

| 1 | Nitration | 6-Methylpyridin-3-ol | 6-Methyl-4-nitropyridin-3-ol | H₂SO₄, HNO₃ | H₂SO₄ | 0-10 | 3-5 | 85-95 | >98 |

| 2 | Reduction | 6-Methyl-4-nitropyridin-3-ol | This compound | H₂, 10% Pd/C | Ethanol | 25 | 4-8 | 90-98 | >99 |

Visualization of Key Concepts

The following diagram illustrates the mechanism of electrophilic nitration of the pyridinol ring.

Caption: Mechanism of electrophilic nitration of 6-methylpyridin-3-ol.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and reliable chemical transformations. To ensure the success of the synthesis and the quality of the final product, we recommend the following self-validating measures:

-

In-process Controls: Regularly monitor the progress of each reaction using appropriate analytical techniques (TLC, HPLC, or GC). This will allow for timely adjustments to the reaction conditions if necessary.

-

Spectroscopic Characterization: Confirm the identity and purity of the intermediate and the final product using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity Analysis: Determine the final purity of this compound using HPLC. This is crucial for its use in drug development applications.

By implementing these quality control measures, researchers can have a high degree of confidence in the outcome of the synthesis.

Conclusion

This comprehensive technical guide provides a robust and scalable synthesis protocol for this compound. By following the detailed procedures and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity. The proposed synthetic route is designed for efficiency and scalability, making it suitable for both laboratory-scale synthesis and large-scale manufacturing.

References

-

Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]]

- Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964.

- Krasnokutskaya, E. A., et al. (2007).

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (1968). Journal of the Chemical Society B: Physical Organic, 1516-1520.[3]

-

Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Common Conditions: H2 + Pd/C. In Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry, 2(2), 1-7.

- Process for the reduction of nitro derivatives to amines. (2016).

-

Catalytic hydrogenation. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Convenient Replacement of the Hydroxy by an Amino Group in 4 Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. (2004). Molecules, 9(8), 637-642.[4]

-

Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2022). Molecules, 27(6), 1985.[5]

-

Application Notes and Protocols for the Synthesis and Biological Screening of 6-Chloro-4-methylpyridin-3-ol Derivatives. (n.d.). BenchChem.[1]

-

Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. (1974). Biochemical Journal, 138(2), 229-240.[6]

-

A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. (n.d.). BenchChem.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Intermediate: Application Notes and Protocols for 4-Amino-6-methylpyridin-3-ol in Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Aminopyridinol Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a significant number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a platform for diverse functionalization makes it a privileged structure in drug design. Within this class, substituted aminohydroxypyridines have emerged as particularly valuable intermediates, offering multiple points for chemical modification to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. 4-Amino-6-methylpyridin-3-ol, with its strategically placed amino, hydroxyl, and methyl groups, is a prime example of such a versatile building block. Its inherent reactivity profile allows for selective derivatization, paving the way for the synthesis of complex molecules, including potent kinase inhibitors and other targeted therapies.[2][3] This guide provides a comprehensive overview of the applications and handling of this compound, complete with detailed protocols for its key chemical transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its safe and effective use in a laboratory setting. The table below summarizes the key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem[4] |

| Molecular Weight | 124.14 g/mol | PubChem[4] |

| Appearance | Solid (form may vary) | --- |

| Melting Point | Not explicitly reported, but related aminopyridines have melting points in the range of 102-107 °C | Sigma-Aldrich [ ] |

| SMILES | CC1=CC(=C(C=N1)O)N | PubChem[4] |

| InChI | InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3,(H2,7,8) | PubChem[4] |

Safety and Handling:

This compound, like many aminopyridine derivatives, should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[5][6][7][8][9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[5][6][7][8][9] Avoid inhalation of dust and contact with skin and eyes.[5][6][7][8][9] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[5] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Core Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its amino and hydroxyl groups, allowing for selective functionalization. The pyridine nitrogen also offers a site for potential coordination or quaternization.

This trifunctional nature makes it an ideal starting material for building a library of diverse compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are provided as a guide for common transformations involving this compound and related aminohydroxypyridines. Researchers should adapt these procedures based on the specific substrate and desired product.

Protocol 1: N-Acylation of the Amino Group

N-acylation is a fundamental reaction to introduce an amide functionality, which can modulate the electronic properties and biological activity of the molecule.[10][11] This reaction typically proceeds readily with acylating agents like acyl chlorides or anhydrides.[8]

Reaction Scheme:

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)[10]

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Base Addition: Add the tertiary amine base (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride or anhydride (1.0-1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: O-Alkylation of the Hydroxyl Group

Selective O-alkylation introduces an ether linkage, which can significantly impact the lipophilicity and metabolic stability of the final compound.[12] The Mitsunobu reaction is a mild and effective method for this transformation, particularly for primary and secondary alcohols.[5][6][13]

Reaction Scheme:

Materials:

-

This compound

-

Alcohol (R-OH) (1.0-1.5 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude residue can be directly purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Protocol 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

To further diversify the aminopyridinol scaffold, the pyridine ring can be functionalized via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the introduction of a variety of amino groups at a halogenated position on the pyridine ring.[13][14][15][16][17] This protocol assumes a precursor where the 2- or 5-position of the pyridine ring has been halogenated (e.g., brominated). A similar strategy has been successfully employed in the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols.[3]

Reaction Scheme (Illustrative with a brominated precursor):

Materials:

-

Halogenated this compound derivative (e.g., 2-bromo-4-amino-6-methylpyridin-3-ol)

-

Amine (R₂NH) (1.2-2.0 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄)

-

Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

-

Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask), magnetic stirrer, and inert atmosphere setup

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the halogenated aminopyridinol (1.0 eq), the palladium catalyst (typically 1-5 mol%), the phosphine ligand (typically 1.2-2.0 eq relative to Pd), and the base (1.5-3.0 eq).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add the anhydrous, deoxygenated solvent, followed by the amine (1.2-2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent. The filtrate is then concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. While specific experimental data for this compound is not readily available in the cited literature, one would expect characteristic signals for the aromatic protons, the methyl group, and exchangeable protons from the amino and hydroxyl groups in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the six carbons of the pyridine ring and the methyl carbon.[18][19]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of the intermediate and its derivatives. A typical method for aminopyridine isomers involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[2][20] UV detection is commonly employed.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 125.0709.[4] Fragmentation patterns in MS/MS analysis can provide further structural information.

Conclusion

This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its trifunctional nature allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for lead optimization. The protocols outlined in this guide provide a starting point for the effective utilization of this building block in the synthesis of novel drug candidates. As with all chemical procedures, proper safety precautions and analytical validation are essential for successful and reproducible results.

References

- Parveen, H., & Threadgill, M. D. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, (3), 335-343.

- Jackson, P. F., Cole, D. C., & Slusher, B. S. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry, 10, 1115–1121.

- Butt, N. A., & Zhang, W. (2015). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Chemistry – A European Journal, 21(38), 13148-13163.

- Maujean, T., Girard, N., Ganesan, A., & Bonnet, D. (2022). N-Acylation at position 4 with an acyl chloride. Molecules, 27(11), 3563.

- Duncton, M. A. J. (2011). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry, 7, 1437–1443.

- Lee, J., Park, S., Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 848-861.

- Kim, H. J., Lee, J. H., & Kim, J. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Organic Letters, 11(21), 5026–5029.

- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.

- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.

- University of Michigan. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light. Michigan News.

- BenchChem. (2025).

- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461–1473.

- Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.

- Li, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937.

- University of British Columbia. (2024, July 3). Chemists synthesize an improved building block for medicines. ScienceDaily.

- BLD Pharm. (n.d.). This compound. BLD Pharm.

- Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis.

- Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 833.

- ResearchGate. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

- Zhang, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863884.

- Kim, J. Y., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 78, 126–139.

- PubChem. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Royal Society of Chemistry.

- Polimery. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery.

- BenchChem. (2025).

- Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Royal Society of Chemistry.

- ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.

- Google Patents. (n.d.). DE69917443T2 - METHODS FOR THE HIGHLY SELECTIVE O-ALKYLATION OF AMIDES WITH THE HELP OF COPPER SALTS.

- Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]

- 6. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. news.umich.edu [news.umich.edu]

- 14. mdpi.com [mdpi.com]

- 15. sciencedaily.com [sciencedaily.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 19. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

Step-by-step preparation of 4-Amino-6-methylpyridin-3-ol from precursors

An Application Note and Protocol for the Synthesis of 4-Amino-6-methylpyridin-3-ol

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted aminopyridine scaffold is a key pharmacophore in a variety of biologically active molecules. The strategic placement of amino, hydroxyl, and methyl groups on the pyridine ring allows for diverse functionalization and interaction with biological targets. This document provides a detailed, two-step synthetic protocol for the preparation of this compound from the commercially available precursor, 6-methylpyridin-3-ol (also known as 2-methyl-5-hydroxypyridine).

The synthetic strategy hinges on two classical and robust transformations in organic chemistry: electrophilic aromatic nitration followed by the reduction of the resulting nitro group. This approach is both efficient and scalable, making it suitable for laboratory-scale synthesis and potential scale-up operations. This application note is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Overall Synthetic Workflow

The preparation of this compound is achieved through a two-step process, beginning with the nitration of 6-methylpyridin-3-ol, followed by the reduction of the intermediate nitro-compound.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-Nitro-6-methylpyridin-3-ol

Scientific Rationale

The initial step involves the regioselective nitration of 6-methylpyridin-3-ol. The hydroxyl group at the 3-position and the methyl group at the 6-position are both activating groups that direct electrophiles to the ortho and para positions. The 4-position is ortho to the strongly activating hydroxyl group and meta to the methyl group, making it a highly favorable site for electrophilic substitution. The use of a mixed acid system of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to achieve nitration of the pyridine ring.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 6-Methylpyridin-3-ol | C₆H₇NO | 109.13 | 5.0 g | Starting material |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 20 mL | Catalyst and solvent |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 5 mL | Nitrating agent |

| Deionized Water | H₂O | 18.02 | As needed | For workup |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |

| Ice | - | - | As needed | For temperature control |

Experimental Protocol

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 20 mL of concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Addition of Starting Material: Slowly and portion-wise add 5.0 g of 6-methylpyridin-3-ol to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C during the addition.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH is approximately 7. This step should be performed in a well-ventilated fume hood as it will generate a significant amount of CO₂ gas.

-

Isolation of Product: The precipitated solid is the crude 4-nitro-6-methylpyridin-3-ol. Collect the solid by vacuum filtration and wash it with cold deionized water.

-

Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Caption: Nitration of 6-methylpyridin-3-ol.

Part 2: Synthesis of this compound

Scientific Rationale

The second step is the reduction of the nitro group in 4-nitro-6-methylpyridin-3-ol to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this reaction. The reaction is carried out under a hydrogen atmosphere, where the nitro group is selectively reduced without affecting the pyridine ring or the hydroxyl group.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Nitro-6-methylpyridin-3-ol | C₆H₆N₂O₃ | 154.12 | 4.0 g | Starting material |

| Palladium on Carbon (10%) | Pd/C | - | 0.4 g | Catalyst |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | Solvent |

| Hydrogen Gas | H₂ | 2.02 | As needed | Reducing agent |

| Celite | - | - | As needed | Filtration aid |

Experimental Protocol

-

Reaction Setup: To a 250 mL hydrogenation flask, add 4.0 g of 4-nitro-6-methylpyridin-3-ol and 100 mL of ethanol.

-

Addition of Catalyst: Carefully add 0.4 g of 10% Pd/C to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator). Evacuate the flask and purge with hydrogen gas three times.

-

Reaction Conditions: Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is the crude this compound. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Sources

Green Horizons in Heterocyclic Chemistry: Application Notes and Protocols for the Sustainable Synthesis of Aminopyridinols

Introduction: The Imperative for Greener Aminopyridinol Synthesis

Aminopyridinols represent a privileged scaffold in medicinal chemistry and drug development, forming the core of a multitude of biologically active compounds. Their synthesis, however, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant solvent waste. The principles of green chemistry call for a paradigm shift towards more sustainable and environmentally benign synthetic strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the green synthesis of aminopyridinols, focusing on microwave-assisted synthesis, biocatalysis, and the use of eco-friendly solvents. By elucidating the mechanistic underpinnings and offering practical, field-proven insights, we aim to empower chemists to design and implement more sustainable and efficient synthetic routes to this vital class of molecules.

Section 1: Microwave-Assisted Synthesis of Aminopyridinols: A Paradigm of Process Intensification

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering dramatic reductions in reaction times, increased product yields, and often enhanced purity profiles.[1] The fundamental principle of microwave heating lies in the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This "in-core" heating, as opposed to the slower conductive heating of conventional methods, circumvents thermal gradients and allows for precise temperature control, thereby minimizing the formation of byproducts.[3]

Mechanistic Rationale for Microwave Acceleration

The enhanced reaction rates observed in microwave synthesis are primarily attributed to thermal effects, where the rapid and efficient heating accelerates the reaction kinetics.[4] Polar molecules align their dipoles with the oscillating electric field of the microwaves, and the resulting molecular rotation and friction generate heat.[2] This efficient energy transfer can lead to temperatures and pressures within a sealed vessel that are significantly higher than the solvent's boiling point at atmospheric pressure, further accelerating the reaction.[4] This controlled, rapid heating is particularly advantageous for the synthesis of heterocyclic compounds, which often require significant energy input.[5]

Protocol: One-Pot Microwave-Assisted Synthesis of Substituted 2-Amino-3-hydroxypyridine Derivatives

This protocol describes a versatile one-pot, multi-component reaction for the synthesis of substituted 2-amino-3-hydroxypyridine derivatives under microwave irradiation.[1] This approach leverages the principles of atom economy and process intensification, key tenets of green chemistry.

Materials:

-

β-Ketoester (e.g., Ethyl benzoylacetate) (1 mmol)

-

Activated nitrile (e.g., Malononitrile) (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (3 mL)

-

10 mL Microwave synthesis vial with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

Combine the β-ketoester, activated nitrile, and ammonium acetate in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

-

Add ethanol as the solvent. The choice of a polar solvent like ethanol is crucial for efficient microwave absorption and heating.[6]

-

Seal the vial securely and place it in the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture at 120°C for 10-15 minutes with stirring. The precise temperature and time should be optimized for specific substrates to maximize yield and minimize byproduct formation.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the vial to cool to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-amino-3-hydroxypyridine derivative.

Data Presentation:

| Entry | β-Ketoester | Activated Nitrile | Time (min) | Temperature (°C) | Yield (%) | Reference |

| 1 | Ethyl benzoylacetate | Malononitrile | 15 | 120 | 85 | [1] |

| 2 | Ethyl acetoacetate | Cyanoacetamide | 12 | 120 | 82 | Adapted from[1] |

| 3 | 2-Acetylcyclohexanone | Malononitrile | 20 | 130 | 78 | Adapted from[1] |

Experimental Workflow Diagram:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Aminopyridine Synthesis

Welcome to the Technical Support Center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cyclization reactions that form the core of many aminopyridine derivatives. Aminopyridines are crucial building blocks in medicinal chemistry and materials science.[1][2][3] However, their synthesis, particularly the critical cyclization step, can be fraught with challenges leading to low yields, side product formation, or complete reaction failure.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the failure of my aminopyridine cyclization reaction?

A1: Cyclization failures in aminopyridine synthesis often stem from a few key areas:

-

Substrate Reactivity: The electronic and steric properties of your starting materials play a critical role. Electron-withdrawing groups on the pyridine ring can deactivate it towards nucleophilic attack, a common step in many cyclization mechanisms.[4] Conversely, overly reactive starting materials might lead to uncontrolled side reactions.

-

Reaction Conditions: Temperature, solvent, and catalyst choice are paramount. An inappropriate solvent can hinder the solubility of reactants or intermediates, while suboptimal temperatures can either be insufficient to overcome the activation energy or lead to decomposition.

-

Catalyst Inactivity: In catalyst-driven reactions, the catalyst's activity is crucial. This can be affected by impurities in the starting materials or solvent, or by improper activation and handling.[5]

-

Presence of Water or Oxygen: Many cyclization reactions, especially those involving organometallic catalysts, are sensitive to moisture and air. These can deactivate the catalyst or participate in unwanted side reactions.

Q2: How do I choose the right solvent for my cyclization reaction?

A2: Solvent selection is critical and depends on the specific reaction mechanism. Key considerations include:

-

Solubility: All reactants and key intermediates should be soluble in the chosen solvent.

-

Polarity: The solvent's polarity can significantly influence reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices as they can stabilize charged intermediates without interfering with nucleophiles.[6][7]

-